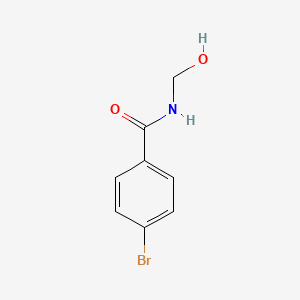
4-Bromo-N-(hydroxymethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(hydroxymethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields due to their versatile chemical properties. This compound is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a hydroxymethyl group attached to the nitrogen atom of the amide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(hydroxymethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-bromobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-N-(carboxymethyl)benzamide
Reduction: 4-Bromo-N-(hydroxymethyl)aniline
Substitution: 4-Methoxy-N-(hydroxymethyl)benzamide
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(hydroxymethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. The bromine atom enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-N-methylbenzamide
- 4-Bromo-N-ethylbenzamide
Uniqueness
4-Bromo-N-(hydroxymethyl)benzamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
40478-10-2 |
|---|---|
Molekularformel |
C8H8BrNO2 |
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
4-bromo-N-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C8H8BrNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) |
InChI-Schlüssel |
YCCRTCHHMXALGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)

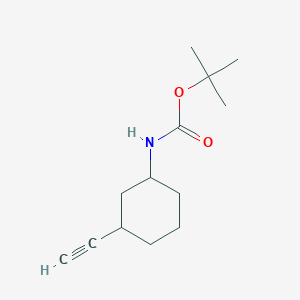
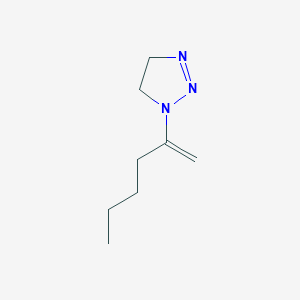
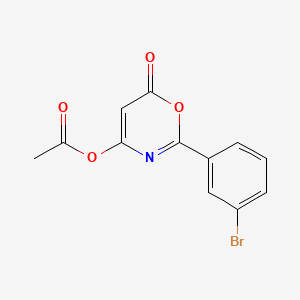
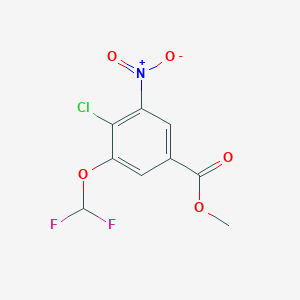
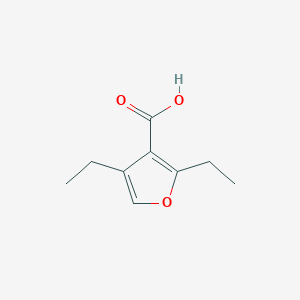
![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
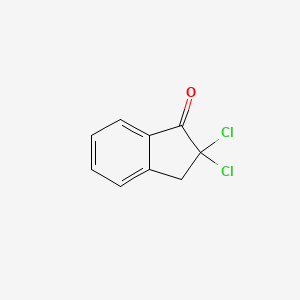
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)


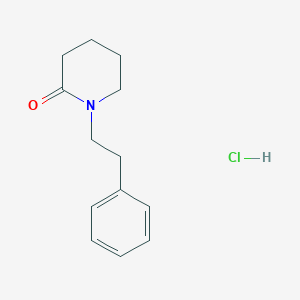
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
